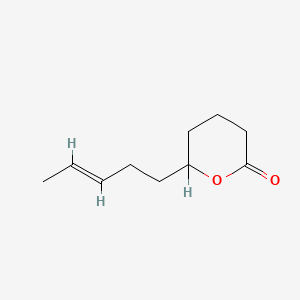![molecular formula C7H2Cl2F3N3 B8194601 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194601.png)
2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C5HCl2F3N2. It is characterized by the presence of chlorine and trifluoromethyl groups attached to a pyrrolo[2,3-d]pyrimidine ring system. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the use of uracil as a starting material. The synthetic route generally consists of two main steps:
Chlorination: Uracil is subjected to chlorination using chlorine gas to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
Trifluoromethylation: The chlorinated intermediate is then reacted with trifluoromethylating agents, such as trifluoromethyl iodide, to introduce the trifluoromethyl group at the 5 position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form diarylated pyrimidines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis . The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-5-fluoropyrimidine: This compound has a fluorine atom instead of a trifluoromethyl group at the 5 position.
2,4-Dichloro-5-methylpyrimidine: This compound has a methyl group at the 5 position and is used in the synthesis of various pharmaceuticals.
2,4-Dichloropyrimidine: This compound lacks the trifluoromethyl group and is used in the synthesis of medicinally important pyrimidine derivatives.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-4-3-2(7(10,11)12)1-13-5(3)15-6(9)14-4/h1H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJAWQHRKJTAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194521.png)
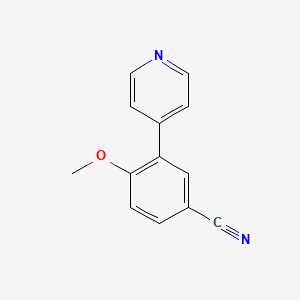
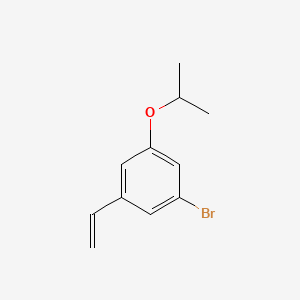
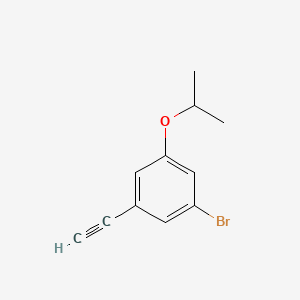
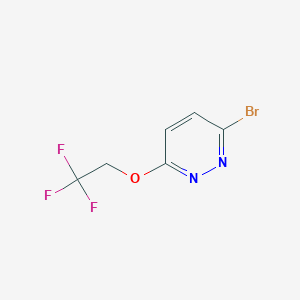
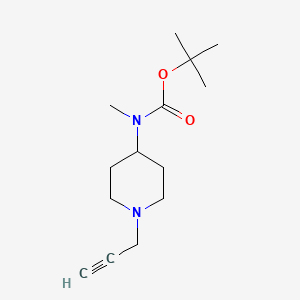
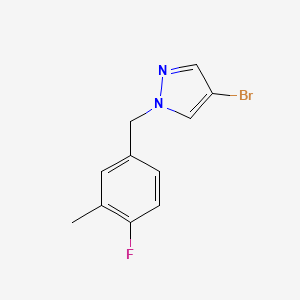
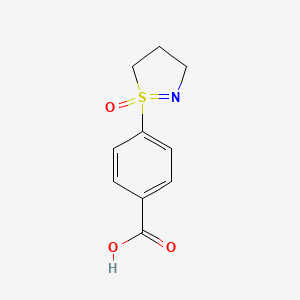
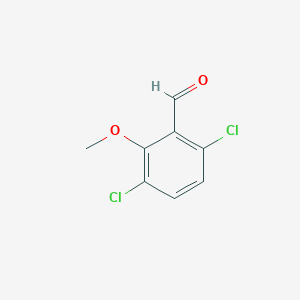
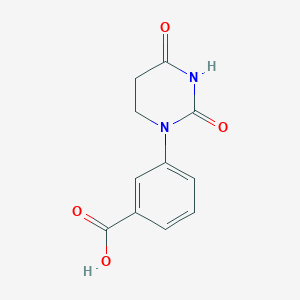
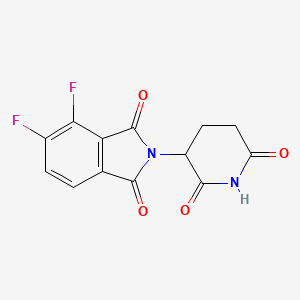
![Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8194599.png)
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanol](/img/structure/B8194608.png)
